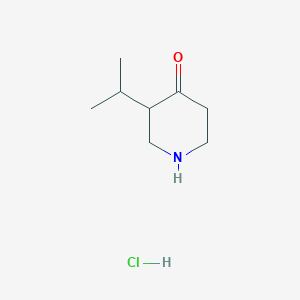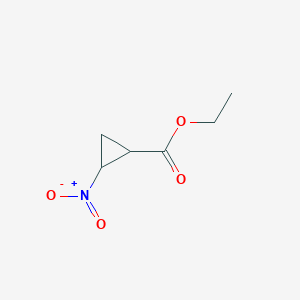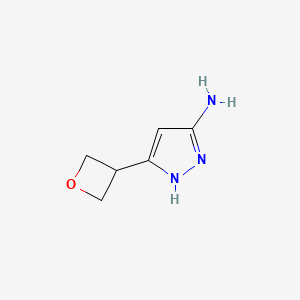
3-Isopropylpiperidin-4-one hcl
Overview
Description
3-Isopropylpiperidin-4-one HCl, also known as IPPH, is a chemical compound that belongs to the piperidine family. It is a stimulant drug that has been gaining popularity in the scientific community due to its potential use in research applications. IPPH is a synthetic compound that is structurally similar to methylphenidate, a well-known stimulant drug used to treat attention deficit hyperactivity disorder (ADHD). IPPH has been found to have similar effects to methylphenidate, but with fewer side effects.
Scientific Research Applications
Mass Spectrometry Discrimination of Isomers
The differentiation of hydroxyproline isomers using mass spectrometry techniques is significant in understanding various species and organs' roles. The research by (Ma et al., 2018) demonstrates the use of electron-transfer/higher energy collision dissociation (EThcD) dual fragmentation technique to differentiate 3-hydroxyproline and 4-hydroxyproline isomers, which aids in the identification of these isomers in complex biological samples.
Multi-Target-Directed Ligands in Medicinal Chemistry
The concept of Multi-Target-Directed Ligands (MTDL) in modern Medicinal Chemistry is explored by (Hashmi et al., 2020). They focus on designing novel compounds targeting multiple enzymes, showing potential applications in multifactorial diseases like Alzheimer's disease.
Corrosion Inhibition in Materials Science
In materials science, compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been studied for corrosion inhibition. The research by (Bentiss et al., 2009) demonstrates how this compound effectively inhibits mild steel corrosion in hydrochloric acid medium, showcasing its application in protecting industrial materials.
Radiopharmaceuticals and Iron Chelation
Hydroxypyridinone derivatives have been extensively studied for their applications in iron chelation and as radiopharmaceuticals. (Cusnir et al., 2017) highlights the use of these derivatives for clinical treatment of iron overload diseases and in positron emission tomography (PET) imaging, demonstrating their diverse applications in medicine.
Enzyme Inhibition in Biochemistry
The inhibition of mammalian tyrosine hydroxylase by 3-hydroxypyridin-4-ones, as investigated by (Liu et al., 2001), illustrates the biochemical applications of these compounds. Their study on the structure-activity relationship provides insights into designing molecules for therapeutic purposes.
Carbonic Anhydrase Inhibition
(Moghoufei et al., 2022) explores the inhibition of carbonic anhydrase II by 4-hydroxy-L-proline derivatives, indicating the potential of these compounds in developing new inhibitors for this enzyme, which is significant in many physiological processes.
Mechanism of Action
Target of Action
This compound is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block in the synthesis of organic compounds, including medicinal products .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and therapeutic applications .
Result of Action
Compounds containing a piperidine moiety have been found to exhibit a wide range of biological activities .
properties
IUPAC Name |
3-propan-2-ylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-6(2)7-5-9-4-3-8(7)10;/h6-7,9H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGIKIUSRJHLCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCC1=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3102709.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B3102745.png)


![N-[(4-methylphenyl)methyl]-6-[4-(5-{[(4-methylphenyl)methyl]carbamoyl}pentyl)piperazin-1-yl]hexanamide](/img/structure/B3102775.png)





